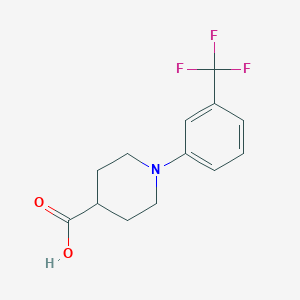
1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid
Descripción general
Descripción
TFP is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It belongs to the class of piperidine derivatives and contains a trifluoromethyl group attached to a phenyl ring . The molecular formula is C₁₃H₁₄F₃NO₂ .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Role in Synthesis of GABA Uptake Inhibitors
The synthesis of fluorine-18 labeled inhibitors of GABA reuptake has been facilitated using compounds related to 1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid. These derivatives have been prepared in no-carrier-added form, demonstrating the compound's utility in synthesizing GABA uptake inhibitors, which are significant in neurological research (Kilbourn, Pavia, & Gregor, 1990).
2. Contribution in Cancer Treatment Research
Compounds structurally related to 1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid have been identified as potential inhibitors of Aurora A, which may be useful in treating cancer. This suggests that derivatives of this compound could be crucial in developing new cancer treatments (ロバート ヘンリー,ジェームズ, 2006).
3. Application in Epoxide Hydrolase Inhibition
Derivatives of 1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid have been found effective as inhibitors of soluble epoxide hydrolase. This discovery is significant for studying various disease models and understanding the role of epoxide hydrolase in them (Thalji et al., 2013).
4. Role in Spectroscopic and Quantum Studies
The compound has been used in studying the spectroscopic properties and quantum mechanics of related compounds. This includes investigations into various properties like Mulliken charges and molecular electrostatic potential, contributing to a deeper understanding of the molecular characteristics of such compounds (Devi, Bishnoi, & Fatma, 2020).
5. Involvement in Chiral Synthesis
It has been involved in the chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. These derivatives are vital in the development of new pharmaceuticals and study of chiral molecules (Lau et al., 2002).
6. Application in Enantiopure Synthesis
The compound has facilitated the synthesis of enantiopure pipecolic acids, proving essential in the study of chiral drugs and molecules (Swarbrick & Lubell, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-2-1-3-11(8-10)17-6-4-9(5-7-17)12(18)19/h1-3,8-9H,4-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHATVVFAEAWOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)
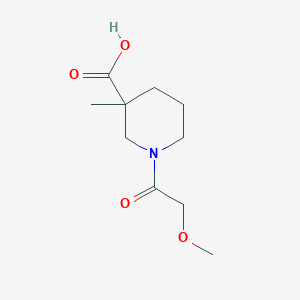
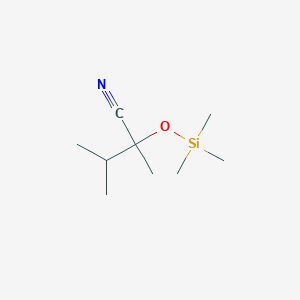
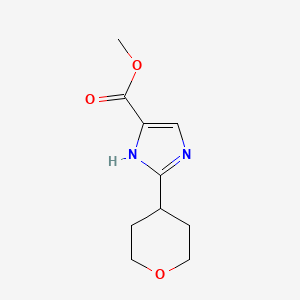
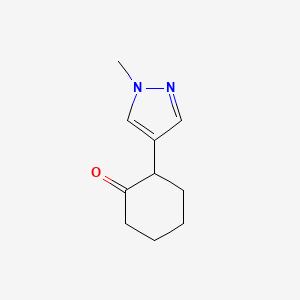
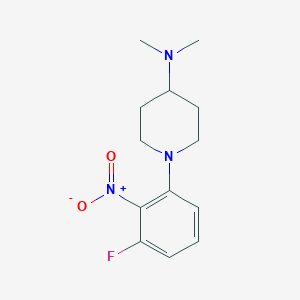
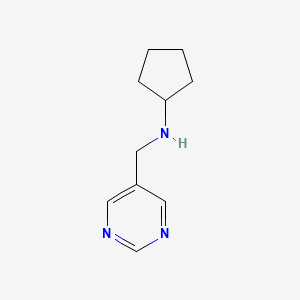
![N-[(pyrimidin-5-yl)methyl]cyclobutanamine](/img/structure/B1399584.png)

![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1399587.png)
![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1399588.png)
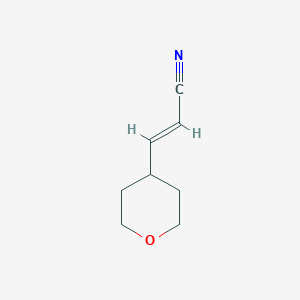
![N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399592.png)